Omigapil maleate

Vue d'ensemble

Description

Omigapil maleate is a chemical compound that has been investigated for its potential therapeutic effects in various neurological disorders. It was initially developed by Novartis and later acquired by Santhera Pharmaceuticals for further development. This compound is known for its ability to inhibit apoptosis, or programmed cell death, which makes it a promising candidate for treating conditions such as congenital muscular dystrophy and amyotrophic lateral sclerosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Omigapil maleate is synthesized through a series of chemical reactions starting from dibenzo[b,f]oxepin-10-ylmethyl-methyl-prop-2-ynylamine. The synthesis involves the formation of the maleate salt to enhance its bioavailability. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process is carried out in controlled environments to maintain consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Omigapil maleate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Applications De Recherche Scientifique

Congenital Muscular Dystrophy (CMD)

Mechanism of Action:

Omigapil inhibits apoptosis through the GAPDH-Siah1 pathway, which is implicated in the pathogenesis of CMD. Studies have demonstrated its efficacy in mouse models of LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD) by reducing apoptosis and improving muscle function .

Clinical Trials:

A Phase 1 open-label study evaluated the safety, tolerability, and pharmacokinetics of omigapil in pediatric patients with LAMA2-RD and COL6-RD. The trial involved 20 patients aged 5-16 years, with doses ranging from 0.02 to 0.08 mg/kg/day. Results indicated that omigapil was generally safe and well-tolerated, with a suitable pharmacokinetic profile for further development .

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Phase 1 Trial | LAMA2-RD & COL6-RD patients (N=20) | 0.02-0.08 mg/kg/day | Safe and well-tolerated; established pharmacokinetic profile |

Neurodegenerative Diseases

Parkinson's Disease:

Omigapil has been studied for its neuroprotective effects in models of Parkinson's disease. It demonstrated the ability to prevent neurodegeneration in animal models subjected to MPTP, a neurotoxin used to induce Parkinsonian symptoms .

Animal Model Studies:

- In monkey models treated with MPTP, omigapil prevented the death of dopaminergic neurons, although it did not reverse pre-existing symptoms.

- In mouse models of motor neuron disease, omigapil improved locomotor activity and survival rates .

| Study | Model | Key Findings |

|---|---|---|

| MPTP Monkey Study | Parkinson's Disease | Prevented dopaminergic neuron death |

| Motor Neuron Disease Model | Mouse | Improved locomotor activity and survival |

Case Study 1: LAMA2-RD Treatment

In a detailed investigation involving patients with LAMA2-RD, omigapil was administered over a period of 12 weeks following a 4-week run-in phase. Although no significant changes were observed in clinical assessments during this short duration, the study established a foundation for future trials aimed at exploring longer treatment durations and potential efficacy .

Case Study 2: Neuroprotective Effects in Parkinson's Disease

A series of experiments using MPTP-treated mice highlighted omigapil's neuroprotective capabilities. The results suggested that while omigapil could not reverse established symptoms, it significantly mitigated further neuronal loss and improved motor functions .

Mécanisme D'action

Omigapil maleate exerts its effects by binding to glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and preventing its S-nitrosylation. This inhibition blocks the activation of proapoptotic genes and prevents programmed cell death. The compound also interacts with other molecular targets and pathways involved in apoptosis, making it a potent inhibitor of cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Selegiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties.

Uniqueness of Omigapil Maleate

Unlike selegiline and rasagiline, this compound does not inhibit monoamine oxidase enzymes. Instead, it specifically targets GAPDH and prevents its S-nitrosylation, making it unique in its mechanism of action. This specificity allows this compound to inhibit apoptosis without affecting other cellular processes regulated by monoamine oxidase .

Activité Biologique

Omigapil maleate, also known as TCH346 or CGP3466, is a small molecule primarily investigated for its neuroprotective properties and potential therapeutic applications in treating neurodegenerative diseases such as Parkinson’s disease and congenital muscular dystrophies. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.

This compound functions primarily by inhibiting the GAPDH-Siah1-mediated apoptosis pathway. This pathway is significant in various neurodegenerative conditions where apoptosis plays a critical role in cell death. Specifically, omigapil inhibits the activity of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which, when activated by nitric oxide, binds to the ubiquitin ligase SIAH1. This binding leads to the translocation of GAPDH to the nucleus, where it activates pro-apoptotic genes such as p53 and PUMA. By preventing this process, omigapil protects neurons from apoptosis induced by various stressors including oxidative stress and excitotoxicity .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Oral Bioavailability : Omigapil can effectively cross the blood-brain barrier, which is crucial for its therapeutic efficacy in neurological disorders.

- Dose-Response Relationship : Studies indicate a bell-shaped dose-response curve in both rodent and primate models, with effective doses ranging from 0.014 to 0.14 mg/kg in monkeys and a recommended dose range of 0.3 to 3 mg daily for humans .

- Safety Profile : The compound has been shown to be well-tolerated in clinical settings, with no significant adverse effects reported during trials .

Phase I Trials

A pivotal study known as the CALLISTO trial assessed the pharmacokinetics and safety of omigapil in children with LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD). Conducted at the National Institutes of Health (NIH), this open-label study involved 20 participants aged 5-16 years. Key findings include:

- Safety and Tolerability : Omigapil was generally safe and well-tolerated across all tested doses (0.02 to 0.08 mg/kg/day).

- Pharmacokinetic Data : Dose-proportional increases in systemic exposure were observed, with optimal dosing established at 0.06 mg/kg/day.

- Clinical Assessments : Although disease-relevant assessments did not show significant changes over the short study duration (12 weeks), the trial established a foundation for future studies in this rare disease population .

Animal Studies

Research utilizing various animal models has demonstrated the neuroprotective effects of omigapil:

- Neurodegeneration Models : In rodent models of Parkinson's disease, omigapil effectively prevented neuronal death caused by toxins such as MPTP and rotenone.

- Congenital Muscular Dystrophy Models : In a mouse model of laminin-α2-deficient congenital muscular dystrophy (MDC1A), omigapil inhibited apoptosis, improved muscle strength, and enhanced locomotive activity .

Table: Summary of Efficacy Studies

| Study Type | Model Type | Key Findings |

|---|---|---|

| In vitro | PC12 cells | Rescued cells from rotenone toxicity |

| In vivo | MPTP-treated monkeys | Prevented death of nigrostriatal dopaminergic neurons |

| Clinical Trial | LAMA2-RD & COL6-RD patients | Established safety; no significant clinical changes observed |

| Animal Model | MDC1A mouse model | Improved muscle function and reduced apoptosis |

Propriétés

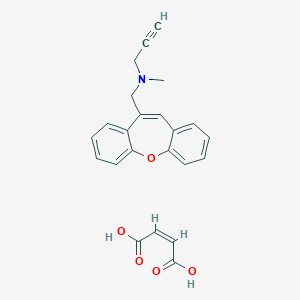

IUPAC Name |

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZQLMBEHYFJA-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200189-97-5 | |

| Record name | Omigapil maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMIGAPIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.